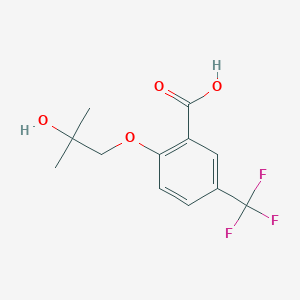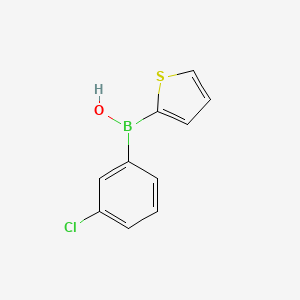
(3-Chlorophenyl)thiophen-2-ylborinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorophenyl)thiophen-2-ylborinic acid is an organoboron compound that features a borinic acid functional group attached to a 3-chlorophenyl and a thiophen-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)thiophen-2-ylborinic acid typically involves the reaction of 3-chlorophenylboronic acid with thiophene-2-boronic acid under specific conditions. One common method is the Suzuki–Miyaura coupling, which employs a palladium catalyst and a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods: Industrial production methods for borinic acids, including this compound, often involve the addition of organometallic reagents to boranes or the reaction of triarylboranes with ligands such as diols or amino alcohols . These methods are scalable and can be optimized for high yield and purity.
化学反応の分析
Types of Reactions: (3-Chlorophenyl)thiophen-2-ylborinic acid undergoes various chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to boronic acid derivatives.
Reduction: Reduction reactions can convert the borinic acid to borane derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted borinic acid derivatives.
科学的研究の応用
(3-Chlorophenyl)thiophen-2-ylborinic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-Chlorophenyl)thiophen-2-ylborinic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the aryl group to the palladium.
Transmetalation: The borinic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the catalyst.
類似化合物との比較
Phenylboronic acid: A simpler boronic acid with similar reactivity in cross-coupling reactions.
Thiophen-2-ylboronic acid: Shares the thiophene moiety but lacks the chlorophenyl group.
3-Chlorophenylboronic acid: Contains the chlorophenyl group but lacks the thiophene moiety.
Uniqueness: (3-Chlorophenyl)thiophen-2-ylborinic acid is unique due to the presence of both the 3-chlorophenyl and thiophen-2-yl groups, which can provide distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where these properties are advantageous .
特性
CAS番号 |
718642-32-1 |
|---|---|
分子式 |
C10H8BClOS |
分子量 |
222.50 g/mol |
IUPAC名 |
(3-chlorophenyl)-thiophen-2-ylborinic acid |
InChI |
InChI=1S/C10H8BClOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,13H |
InChIキー |
KGMPMGLNHKYDQL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)Cl)(C2=CC=CS2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


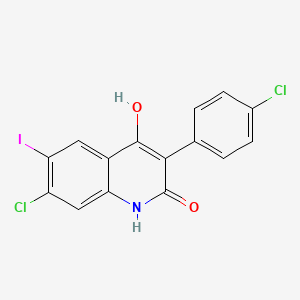
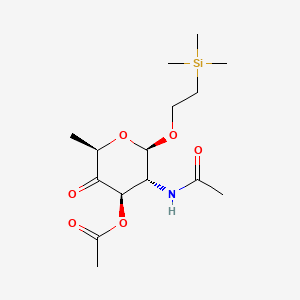
![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)

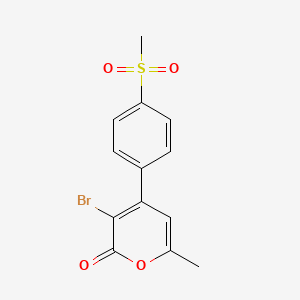
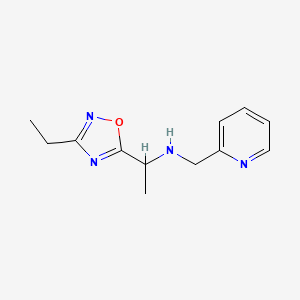

![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)


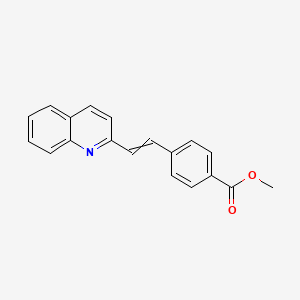
![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)
![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)
